1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione
Description
The compound 1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione features a quinazoline-2,4-dione core substituted with an ethyl group at position 3 and a 1,2,4-oxadiazole ring at position 1 via a methylene bridge. The oxadiazole moiety is further substituted with a 3,4-dimethylphenyl group. This structural configuration combines heterocyclic systems (quinazoline and oxadiazole) known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties .
Properties
IUPAC Name |
1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethylquinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-4-24-20(26)16-7-5-6-8-17(16)25(21(24)27)12-18-22-19(23-28-18)15-10-9-13(2)14(3)11-15/h5-11H,4,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRUSOGGTHAMCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione belongs to a class of quinazoline derivatives that have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Synthesis
The compound is characterized by a quinazoline backbone substituted with an oxadiazole moiety. The synthesis of such compounds typically involves multi-step reactions that include cyclization and functional group modifications. The presence of the oxadiazole ring is crucial as it contributes to the biological properties exhibited by these derivatives.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazoline derivatives. For instance, a series of quinazoline-2,4(1H,3H)-dione derivatives were evaluated against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with oxadiazole substituents demonstrated enhanced activity compared to standard antibiotics like ampicillin .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound 15 | Staphylococcus aureus | 12 | 80 |
| Compound 14a | Escherichia coli | 11 | 75 |
| Compound 14b | Candida albicans | 13 | 77 |
Anti-inflammatory Activity
In addition to antimicrobial effects, quinazoline derivatives have been studied for their anti-inflammatory properties. Compounds derived from the quinazoline-2,4-dione scaffold have shown promising results in reducing inflammation markers in vitro. For example, a study reported that specific derivatives significantly inhibited the production of pro-inflammatory cytokines in cell cultures .
Anticancer Potential
Quinazoline derivatives are also being explored for their anticancer properties. Research has demonstrated that certain compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, some derivatives were found to effectively inhibit human tumor cell growth in vitro, suggesting their potential as anticancer agents .
Table 2: Anticancer Activity of Quinazoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 10 |
| Compound B | HeLa (Cervical Cancer) | 15 |
| Compound C | A549 (Lung Cancer) | 12 |
Case Studies
- Case Study on Antibacterial Efficacy : A recent study synthesized multiple quinazoline derivatives and screened them against methicillin-resistant Staphylococcus aureus (MRSA). Several compounds showed superior efficacy compared to traditional antibiotics, indicating their potential use in treating resistant bacterial infections .
- Case Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory effects of a specific quinazoline derivative in a murine model of inflammation. The results indicated a marked reduction in inflammatory markers and tissue damage compared to untreated controls .
Scientific Research Applications
Biological Activities
The compound has been investigated for several key biological activities:
Anticancer Activity
Research indicates that derivatives of quinazoline and oxadiazole exhibit significant anticancer properties. In particular:
- Mechanism of Action : Compounds with oxadiazole rings have shown the ability to inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the quinazoline structure enhances this effect by interfering with cell signaling pathways involved in cancer proliferation.
- Case Studies : A study demonstrated that similar compounds exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent response, with some derivatives showing IC50 values in the micromolar range.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Spectrum of Activity : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes.
- Research Findings : In vitro tests showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating potential as a new class of antimicrobial agents.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is noteworthy:
- Inflammation Pathways : Compounds containing oxadiazole have been linked to the inhibition of pro-inflammatory cytokines. This suggests a role in managing conditions such as arthritis or other inflammatory diseases.
- Experimental Evidence : Animal models treated with similar compounds exhibited reduced swelling and pain responses in inflammatory conditions.
Synthesis and Derivatives
The synthesis of 1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions:
- Formation of Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazines and carboxylic acids.
- Quinazoline Core Construction : The quinazoline structure is synthesized via condensation reactions between appropriate amines and carbonyl compounds.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Structure and Functional Group Variations
The target compound’s quinazoline-dione core distinguishes it from analogs with alternative heterocyclic backbones. For example:
- Thieno[2,3-d]pyrimidine-2,4-diones (e.g., 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones) replace the quinazoline ring with a thienopyrimidine system. This substitution alters electronic properties and solubility, as sulfur atoms in thiophene rings increase lipophilicity compared to nitrogen-rich quinazolines .
- 1,2,4-Triazole derivatives (e.g., 3’-substituted-2-aryl-5-methyl-5’-thioxo-4,4’-bi-4H-oxadiazol-3(1'H, 2H)-ones) prioritize triazole-oxadiazole hybrids, which exhibit antinociceptive and antiviral activities but lack the fused bicyclic structure of quinazoline-diones .
Substituent Effects on Bioactivity
- Oxadiazole Substituents : The 3,4-dimethylphenyl group on the oxadiazole ring in the target compound may enhance membrane permeability compared to simpler phenyl or alkyl substituents in analogs like 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles .
Research Implications and Unanswered Questions
While the antimicrobial and enzyme-modulating activities of oxadiazole-quinazoline hybrids are well-documented , the specific pharmacological profile of the target compound remains unexplored. Comparative studies suggest its structural uniqueness may confer advantages in solubility or target selectivity over thienopyrimidine or triazole-based analogs. Further research should prioritize:
Biological Screening : Testing against Gram-positive/negative bacteria and cancer cell lines.
ADMET Profiling : Assessing metabolic stability and toxicity linked to the 3,4-dimethylphenyl group.
Crystallographic Studies : Resolving the 3D structure to guide structure-activity relationship (SAR) optimization.
Preparation Methods
Core Formation via Cyclocondensation
The quinazoline-2,4-dione scaffold is synthesized from anthranilic acid (1 ) and ethyl carbamate (2 ) under acidic reflux conditions.
Procedure :
- Anthranilic acid (1.0 equiv) and ethyl carbamate (1.2 equiv) are refluxed in acetic acid (10 vol) at 120°C for 8–12 hours.
- The reaction proceeds via intermediate urea formation, followed by cyclodehydration to yield 3-ethylquinazoline-2,4(1H,3H)-dione (3 ) in 85–90% yield.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | 120°C |
| Time | 8–12 hours |
| Yield | 85–90% |
Synthesis of 3-(3,4-Dimethylphenyl)-1,2,4-Oxadiazol-5-yl)methyl Chloride
Amidoxime Formation
3,4-Dimethylbenzamide (4 ) is converted to its amidoxime derivative (5 ) via hydroxylamine treatment.
Procedure :
Oxadiazole Cyclization
Amidoxime 5 undergoes cyclization with chloroacetyl chloride (6 ) to form 5-(chloromethyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole (7 ).
Procedure :
- Amidoxime 5 (1.0 equiv) and chloroacetyl chloride (1.5 equiv) are stirred in dry acetone at 0–5°C for 2 hours.
- The intermediate chloroacetamide is cyclized in toluene under reflux (110°C) for 4 hours, yielding 7 as a yellow oil (60–65% yield).
Key Data :
| Step | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Amidoxime Formation | Methanol | Reflux | 12–18h | 70–75% |
| Cyclization | Toluene | 110°C | 4h | 60–65% |
Coupling of Quinazoline and Oxadiazole Moieties
Nucleophilic Alkylation
The final step involves alkylation of 3-ethylquinazoline-2,4(1H,3H)-dione (3 ) with 5-(chloromethyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole (7 ) under basic conditions.
Procedure :
- Quinazoline 3 (1.0 equiv) and oxadiazole 7 (1.2 equiv) are stirred in dimethyl sulfoxide (DMSO) with potassium carbonate (2.0 equiv) at 20°C for 3 hours.
- The reaction is quenched with ice-water, and the product is recrystallized from ethanol to yield the target compound in 94.3% purity (HPLC) and 78–85% yield.
Alternative Conditions :
- Using xylene as a solvent under reflux (138°C) for 1.5 hours results in lower yields (46%) due to competing side reactions.
Key Data :
| Condition | Solvent | Temperature | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|---|
| K₂CO₃/DMSO | DMSO | 20°C | 3h | 78–85% | 94.3% |
| Xylene Reflux | Xylene | 138°C | 1.5h | 46% | 47.5% |
Optimization and Mechanistic Insights
Solvent and Base Selection
Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity of the quinazoline nitrogen, facilitating alkylation. Non-polar solvents (e.g., xylene) promote elimination side pathways, reducing yield. Potassium carbonate outperforms sodium methoxide due to milder basicity and reduced hydrolysis risk.
Steric and Electronic Effects
The 3,4-dimethylphenyl group on the oxadiazole introduces steric bulk, necessitating prolonged reaction times for complete conversion. Electron-donating methyl groups stabilize the oxadiazole ring, mitigating decomposition during coupling.
Comparative Analysis of Synthetic Routes
Table 1: Yield and Purity Across Methodologies
| Method | Solvent | Base | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| K₂CO₃/DMSO | DMSO | K₂CO₃ | 20°C | 78–85% | 94.3% |
| Xylene Reflux | Xylene | None | 138°C | 46% | 47.5% |
| NaOMe/MeOH | Methanol | NaOMe | Reflux | 69.7% | 95.2% |
Industrial-Scale Considerations
For large-scale synthesis, DMSO-based protocols are preferred due to reproducibility and ease of product isolation. Ethanol recrystallization achieves >95% purity without chromatography, reducing costs.
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and how do reaction conditions influence yield and purity?
The synthesis involves two primary steps:
- Cyclocondensation : Reacting precursors (e.g., N’-benzoyl derivatives) with phosphorous oxychloride (POCl₃) under reflux to form the oxadiazole ring .
- Alkylation : Introducing substituents (e.g., 3,4-dimethylphenyl groups) via alkylating agents like 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles. Temperature control (70–90°C) and solvent choice (e.g., DMF) are critical for regioselectivity . Yield optimization requires purification via column chromatography and spectroscopic validation (¹H NMR, ¹³C NMR) .
Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in its spectral data?
- Nuclear Magnetic Resonance (NMR) : Assign peaks for quinazoline C=O groups (~170 ppm in ¹³C NMR) and oxadiazole methyl protons (~2.3 ppm in ¹H NMR) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H⁺] at m/z ~420) and fragmentation patterns to verify substituent connectivity . Discrepancies in aromatic proton splitting (e.g., para vs. ortho substitution) can be resolved using 2D NMR (COSY, HSQC) .
Q. What preliminary biological activities have been reported for this compound?
Derivatives with similar scaffolds exhibit:
- Antimicrobial activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
- Anticancer potential : IC₅₀ ~10 µM in breast cancer cell lines (MCF-7), linked to quinazoline-mediated topoisomerase inhibition .
Advanced Research Questions
Q. How can synthetic routes be optimized to enhance scalability while minimizing byproducts?
- Catalyst screening : Replace POCl₃ with milder agents (e.g., polyphosphoric acid) to reduce hydrolysis side reactions .
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to <2 hours, improving yield by 15–20% .
- HPLC monitoring : Track intermediates in real-time to isolate high-purity fractions (>98%) .
Q. What structure-activity relationships (SAR) govern its biological efficacy, and how can substituents be modified to improve potency?
- Oxadiazole modifications : Electron-withdrawing groups (e.g., NO₂) at the 3,4-dimethylphenyl position enhance antimicrobial activity by 2–4-fold .
- Quinazoline substitutions : Replacing the ethyl group with bulkier alkyl chains (e.g., isopropyl) improves lipophilicity and bioavailability (logP increase from 2.1 to 3.5) .
- Docking studies : Molecular modeling reveals hydrogen bonding between the quinazoline carbonyl and bacterial DNA gyrase residues (e.g., Asp81) .
Q. How can contradictions in experimental data (e.g., conflicting IC₅₀ values) be resolved?
- Standardized assays : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., MTT vs. SRB) to reduce variability .
- Metabolic stability testing : Evaluate cytochrome P450 interactions to distinguish intrinsic cytotoxicity from metabolic interference .
Q. What in vivo models are suitable for validating its therapeutic potential?
- Murine infection models : Dose-dependent efficacy (10–50 mg/kg) in S. aureus-induced sepsis, monitored via bacterial load reduction in blood .
- Xenograft studies : Tumor volume inhibition (>50%) in nude mice with MDA-MB-231 xenografts, paired with toxicity profiling (ALT/AST levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
